molecular formula C11H14Sn B072856 Trimethyl(phenylethynyl)tin CAS No. 1199-95-7

Trimethyl(phenylethynyl)tin

Cat. No. B072856
CAS RN: 1199-95-7
M. Wt: 264.94 g/mol
InChI Key: QYYZHXHYNLXWAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organotin compounds like trimethyl(phenylethynyl)tin often involves reactions that allow for the introduction of the ethynyl group to the tin atom, potentially through reactions with ethynyl(trimethyl)tin precursors. Although specific synthesis routes for trimethyl(phenylethynyl)tin were not directly found, related compounds, such as 1,1-ethylboration of ethynyl(trimethyl)tin, highlight the reactivity and potential methods for synthesizing similar structures (Wrackmeyer, Tok, & Thoma, 2007).

Molecular Structure Analysis

The molecular structure of related organotin compounds has been extensively studied using techniques such as X-ray diffraction. For example, the molecular structure of 1,2-phenylenediethynylbis(trimethyltin) showcases bond lengths indicative of the interactions within the molecule and provides insight into the tetrahedral coordination around tin atoms (Ḡ. Adiwidjaja & Gisela Grouhi-Witte, 1980).

Chemical Reactions and Properties

Organotin compounds participate in a variety of chemical reactions, showcasing a range of reactivities depending on the substituents attached to the tin atom. For instance, reactions involving ethylboration of ethynyl(trimethyl)tin compounds demonstrate the potential for selective and quantitative conversions, providing a basis for understanding the chemical behavior of trimethyl(phenylethynyl)tin (Wrackmeyer, Tok, & Thoma, 2007).

Scientific Research Applications

  • Toxicological Effects and Health Hazards :

    • Trimethyl tin chloride, a related compound, is highly toxic, affecting the brain, liver, immune system, and skin. It's a hazard in research laboratories due to potential inhalation, ingestion, or skin absorption (Saary & House, 2002).
    • Organotin compounds like trimethyl tin compounds have been studied for their toxicity, showing significant effects on the central nervous system and other health hazards (Kimbrough, 1976).
    • Exposure to trimethyl tin can lead to changes in metabolome and microRNA levels in biological fluids, which might be potential biomarkers of neurotoxicity (Imam et al., 2018).
  • Chemical and Structural Properties :

    • A study on 1,2-phenylenediethynylbis(trimethyltin) provides insights into bond lengths and coordination around tin atoms, which are crucial for understanding its chemical behavior (Adiwidjaja & Grouhi-Witte, 1980).
    • Research on trimethyl(phenylethynyl)silane, a similar compound, suggests significant π bonding interactions between bonded carbon and silicon atoms (Levy, White, & Cargioli, 1972).
  • Applications in Polymerization and Material Science :

    • Trimethyl tin compounds have been used as catalysts in the ring-opening polymerization of trimethylene carbonate to polycarbonate (Darensbourg, Ganguly, & Billodeaux, 2005).
    • Tin-containing block copolymers, including those with trimethyl tin derivatives, show potential for nanolithographic applications, suggesting a role in advanced material fabrication (Maher et al., 2016).
  • Miscellaneous Studies :

    • Ferrocenylethynyltin compounds have been characterized for their reactivity towards triethylborane, indicating their potential utility in organometallic chemistry (Wrackmeyer et al., 2006).
    • Synthesis and properties of trimethyl(trifluorosilyl)stannane were explored, which can contribute to the understanding of organotin chemistry (D'errico & Sharp, 1989).

Safety And Hazards

Trimethyl(phenylethynyl)tin is very toxic by inhalation, in contact with skin, and if swallowed . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Trimethyl(phenylethynyl)tin is used for proteomics research . As with many chemical compounds, future directions are likely to involve further exploration of its properties and potential applications in various fields of research.

properties

IUPAC Name

trimethyl(2-phenylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYZHXHYNLXWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370143
Record name Trimethyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(phenylethynyl)tin

CAS RN

1199-95-7
Record name Trimethyl(phenylethynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1199-95-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
S Mori, KS Kim, ZS Yoon, SB Noh, D Kim… - Journal of the …, 2007 - ACS Publications
Peripheral modifications of bis-gold(III) [26]hexaphyrin(1.1.1.1.1.1) have been explored via perbromination and subsequent Pd-catalyzed cross-coupling reactions. β-Phenylethynylated […
Number of citations: 123 pubs.acs.org
H Yoshida, E Shirakawa, T Kurahashi, Y Nakao… - …, 2000 - ACS Publications
A palladium complex coordinated by an iminophosphine ligand was found to catalyze the addition of alkynylstannanes to a carbon−carbon triple bond of various alkynes in moderate to …
Number of citations: 74 pubs.acs.org
K Miwa, K Shimizu, H Min, Y Furusho, E Yashima - Tetrahedron, 2012 - Elsevier
A new class of ortho- and meta-substituted tetraphenols at the terminal phenyl residues with a biphenylene unit in the middle were synthesized and the effect of the substitution position …
Number of citations: 13 www.sciencedirect.com
T Chandra, BJ Kraft, JC Huffman, JM Zaleski - Inorganic chemistry, 2003 - ACS Publications
We report the preparation of [5,10,15,20-tetraphenyl-2,3,7,8,12,13,17,18-octakis(phenylethynyl)porphinato] complexes of Ni(II), H 2 , Zn(II), Mg(II), and Cu(II), as well as select …
Number of citations: 95 pubs.acs.org
E Shirakawa, Y Yamamoto, Y Nakao, S Oda… - Angewandte …, 2004 - Wiley Online Library
119Sn NMR spectroscopies (Scheme 2),[12, 13] while the reaction of [Ni (cod) 2]–pn with trimethylstannyl analogue 1a gave a complex mixture. On treatment of 1’a with [Ni (cod) 2](1.0 …
Number of citations: 36 onlinelibrary.wiley.com
Y Liu - 2020 - amsdottorato.unibo.it
Homogenous nickel catalysis is gaining more and more attention of chemist due to a variety of oxidative states resulting from distribution of its external electron in 3d orbital and …
Number of citations: 2 amsdottorato.unibo.it
H Yoshida - Synthesis, 2016 - thieme-connect.com
Because of the high synthetic significance of organostannanes, much attention has been focused on the development of stannylation reactions endowed with high chemo-, regio-, and …
Number of citations: 28 www.thieme-connect.com
Y Nakao, E Shirakawa, T Tsuchimoto… - Journal of organometallic …, 2004 - Elsevier
Carbostannylation of 1,2-dienes using acyl- and alkynylstannanes was achieved by means of nickel catalysis. In particular, acylstannylation of 1,2-dienes could be carried out with bis(1,…
Number of citations: 7 www.sciencedirect.com
IR Duffy, N Vasdev, K Dahl - ACS omega, 2020 - ACS Publications
A novel copper-mediated carboxylation strategy of aryl- and heteroaryl-stannanes is described. The method serves as a mild (ie, 1 atm) carboxylation method using stable carbon …
Number of citations: 17 pubs.acs.org
A Osuka, E Tsurumaki, T Tanaka - Bulletin of the Chemical Society of …, 2011 - journal.csj.jp
After a brief survey of our efforts in the development of novel porphyrinoids that include meso–meso-linked porphyrin arrays, meso-aryl expanded porphyrins, and transition-metal-…
Number of citations: 105 www.journal.csj.jp

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